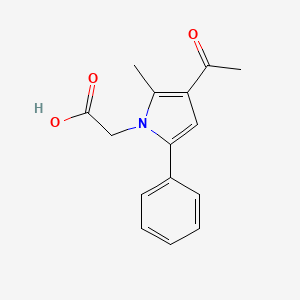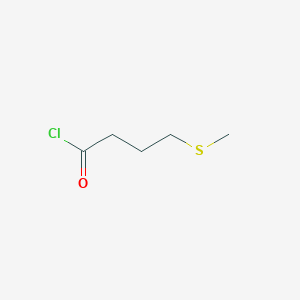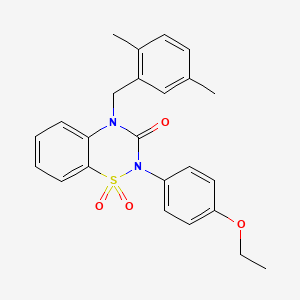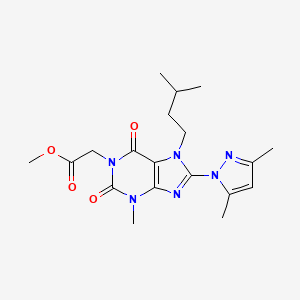![molecular formula C13H14FN B2786782 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 1815-34-5](/img/structure/B2786782.png)
2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a fluorinated derivative of hexahydrocyclohepta[b]indole. This compound is characterized by the presence of a fluorine atom at the second position of the indole ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C13H14FN, and it has a molecular weight of 203.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the cycloaddition reactions of indole derivatives. One common method is the Fischer indolisation reaction, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can influence various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole imparts unique properties, such as increased stability and altered reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZXWSXRHBZPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2786699.png)
![1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]UREA](/img/structure/B2786703.png)





![N-{2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2786711.png)
![(2E)-2-(2,4-dichlorobenzenesulfonyl)-3-{[5-(trifluoromethyl)pyridin-2-yl]amino}prop-2-enenitrile](/img/structure/B2786713.png)

![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)


![2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2786721.png)
